
4-Bromo-2,5-difluorobenzaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-difluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method is the bromination of 2,5-difluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Bromo-2,5-difluorobenzoic acid.
Reduction: 4-Bromo-2,5-difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Overview
4-Bromo-2,5-difluorobenzaldehyde has the molecular formula CHBrFO. It is recognized for its utility as an intermediate in organic synthesis and its role in developing pharmaceuticals and advanced materials. Its unique structure allows for specific reactivity patterns that are exploited in various scientific applications.
Major Products Formed
Reaction Type | Product |
---|---|
Oxidation | 4-Bromo-2,5-difluorobenzoic acid |
Reduction | 4-Bromo-2,5-difluorobenzyl alcohol |
Substitution | Various substituted benzaldehydes |
Scientific Research Applications
-
Organic Synthesis :
- Intermediate in Chemical Reactions : Used extensively as an intermediate for synthesizing more complex organic molecules. Its electrophilic nature due to the aldehyde group makes it a valuable building block in synthetic organic chemistry.
-
Fluorescent Probes :
- Biological Applications : Research has shown that this compound can be utilized in developing fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes and studying biochemical pathways.
-
Pharmaceutical Development :
- Drug Synthesis : The compound is explored for its potential use in synthesizing pharmaceutical agents. Its unique substituents can enhance biological activity and selectivity of drug candidates.
-
Material Science :
- Advanced Materials Production : this compound serves as a precursor for creating advanced polymers and materials with specific properties tailored for industrial applications.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The structure-activity relationship was analyzed to optimize the efficacy of these compounds as potential antimicrobial agents.
Case Study 2: Fluorescent Labeling
Research highlighted the use of this compound in synthesizing fluorescent labeling agents that can selectively bind to target biomolecules. These agents have been utilized in live-cell imaging studies to track cellular dynamics.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluorobenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The bromine and fluorine atoms also influence the reactivity of the compound by affecting the electron density on the benzene ring .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 357405-75-5
- Molecular Formula : C₇H₃BrF₂O
- Molecular Weight : 220.9989 g/mol
- Synonyms: 4-Bromo-2,5-difluoro-benzaldehyde; MFCD11847047 .
Synthesis :
4-Bromo-2,5-difluorobenzaldehyde is synthesized via halogen-metal exchange or Grignard reactions. For example, treatment of 1,4-dibromo-2,5-difluorobenzene with n-BuLi at -78°C followed by formylation yields the target compound with 86% efficiency . Alternative routes involve isopropylmagnesium chloride lithium chloride complexes in tetrahydrofuran at low temperatures .
Applications :
This compound is a critical intermediate in medicinal chemistry and materials science. It undergoes reductive amination with amines (e.g., morpholine) using sodium triacetoxyborohydride to produce bioactive morpholine derivatives . Its bromine and fluorine substituents enhance electrophilic reactivity, making it ideal for nucleophilic substitutions and cross-coupling reactions .
Comparison with Structural Isomers
Structural Isomers of Bromo-Difluorobenzaldehydes
The positional isomerism of bromine and fluorine substituents on the benzaldehyde scaffold significantly influences reactivity and applications. Key isomers include:
Reactivity and Electronic Effects
- This compound : Bromine at the para position relative to the aldehyde group creates a strong electron-withdrawing effect, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic additions (e.g., with amines) and Suzuki-Miyaura cross-coupling reactions .
- 2-Bromo-4,5-difluorobenzaldehyde: Bromine at the ortho position introduces steric hindrance, reducing reactivity in some substitution reactions. However, its electronic profile favors condensation reactions for heterocycle formation (e.g., indoles, quinolines) .
- 3-Bromo-4,5-difluorobenzaldehyde : Meta-substituted bromine balances electronic and steric effects, making it suitable for regioselective functionalization in complex molecule synthesis .
Physical Properties and Availability
- Purity : Commercial availability varies, with this compound offered at 97–98% purity (LEAPChem, BLDpharm) , while 2-Bromo-4,5-difluorobenzaldehyde is available at 99% .
- Synthetic Yield : this compound achieves 86% yield via optimized Grignard reactions, outperforming isomers with lower yields due to challenging regioselectivity .
Biological Activity
4-Bromo-2,5-difluorobenzaldehyde (C7H3BrF2O) is an organic compound featuring a benzaldehyde functional group substituted with bromine and fluorine atoms. Its unique electronic properties, attributed to the halogen substituents, may influence its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and related fields.
- Molecular Formula : C7H3BrF2O
- Molecular Weight : 221.00 g/mol
- CAS Number : 357405-75-5
Biological Activity Overview
The biological activity of this compound is not extensively documented; however, compounds with similar structures often exhibit significant biological properties. The presence of halogens can enhance lipophilicity and membrane interaction, potentially leading to antimicrobial and anti-inflammatory effects.
Potential Biological Activities:
- Antimicrobial Properties : Compounds similar to this compound have shown antimicrobial activity, suggesting a potential for this compound in developing antibacterial or antifungal agents.
- Anti-inflammatory Effects : The structural characteristics may allow it to modulate inflammatory pathways, although specific studies are needed to confirm these effects.
- Neuroprotective Potential : Given the role of similar compounds in neuroprotection, there may be potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological behavior of this compound. The following table summarizes the structural similarities with related compounds and their associated activities:
Compound Name | Molecular Formula | Similarity Index | Notable Activity |
---|---|---|---|
4-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O | 0.89 | Antimicrobial |
4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | 0.85 | Anti-inflammatory |
3'-Bromo-4'-fluoroacetophenone | C9H8BrF | 0.85 | Neuroprotective |
3-Bromo-4,5-difluorobenzaldehyde | C7H3BrF2O | 0.92 | Anticancer |
Case Studies and Research Findings
Research on related compounds provides insights into the potential applications of this compound:
- Antimicrobial Activity Study : A study demonstrated that fluorinated benzaldehyde derivatives exhibited significant antibacterial effects against various strains of bacteria. This suggests that similar modifications in this compound could yield comparable results.
- Neuroprotective Mechanisms : Research on neuroprotective agents has identified that certain benzaldehyde derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. This mechanism might be applicable to this compound due to its structural similarities .
- Inflammation Modulation : Some studies have indicated that halogenated compounds can inhibit pro-inflammatory cytokines in vitro. Further investigation could elucidate whether this compound possesses similar properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-2,5-difluorobenzaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via halogen-directed lithiation followed by formylation. Key steps include:
- Using 1,4-dibromo-2,5-difluorobenzene as a precursor.
- Adding organometallic reagents (e.g., n-BuLi or iPrMgCl·LiCl complex) at low temperatures (-40°C to -78°C) to generate the aryl lithium intermediate.
- Quenching with DMF to introduce the aldehyde group .
- Optimization : Yields vary with conditions:
- 74% yield using n-BuLi in diethyl ether at -70°C .
- 86% yield with n-BuLi in THF at -78°C .
- Lower temperatures and controlled reagent addition minimize side reactions.
Q. How is this compound purified, and what analytical methods confirm its identity?
- Purification : Column chromatography with EtOAC/hexane (1:7 to 5:95) is standard. Larger-scale production may use continuous flow reactors for consistency .
- Characterization :
- 1H NMR (CDCl₃): Peaks at δ 10.28 (aldehyde proton), 7.61 (dd, aromatic), and 7.48 (dd, aromatic) confirm substitution patterns .
- HPLC/GC : Ensure >95% purity, as per industrial standards .
Q. What safety precautions are critical when handling this compound?
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation.
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Consult a physician for ingestion .
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight :
- Bromine acts as a directing group, facilitating regioselective functionalization (e.g., Suzuki-Miyaura coupling).
- Fluorine’s electron-withdrawing effect stabilizes intermediates but may reduce nucleophilic attack at the aldehyde .
Q. What structural analogs of this compound are used in medicinal chemistry, and how do their bioactivities differ?
- Analog Comparison :
Compound | Bioactivity |
---|---|
4-Bromo-2,5-difluorobenzoic acid | Modulates dopamine neurotransmission |
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate | Enzyme modulation (e.g., kinase inhibition) |
- Design Strategy : Replacing the aldehyde with carboxylic acid or ester groups alters target selectivity and solubility .
Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?
- Root Cause Analysis :
- Solvent Effects : THF vs. diethyl ether affects intermediate stability.
- Temperature Control : Sub-optimal cooling (<-70°C) leads to byproducts.
Q. What role does this compound play in hypoxia-inducible factor (HIF) stabilizer development?
- Application : It serves as a precursor for tert-butyl (4-bromo-2,5-difluorobenzyl)carbamate, a key intermediate in VHL E3 ligase inhibitors. These compounds stabilize HIF-1α for cancer therapeutics .
- Methodology : Reductive amination with NaBH(OAc)₃ under inert atmosphere achieves >90% conversion .
Q. Methodological Considerations
Q. How to troubleshoot low yields in the formylation step of this compound synthesis?
- Checklist :
Ensure anhydrous conditions to prevent quenching of the aryl lithium intermediate.
Use freshly distilled DMF to avoid side reactions.
Optimize stoichiometry (e.g., 1.1 eq DMF per aryl lithium) .
Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution?
Properties
IUPAC Name |
4-bromo-2,5-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRHYPUKWIHZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626115 | |
Record name | 4-Bromo-2,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357405-75-5 | |
Record name | 4-Bromo-2,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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